3,4-Dichloro-n-(2-chlorophenyl)benzamide
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Overview
Description
3,4-Dichloro-n-(2-chlorophenyl)benzamide is a chemical compound that belongs to the class of dichlorobenzamides These compounds are characterized by the presence of two chlorine atoms attached to the benzene ring and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-n-(2-chlorophenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-chloroaniline in the presence of a base such as pyridine. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-n-(2-chlorophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzamides .
Scientific Research Applications
3,4-Dichloro-n-(2-chlorophenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-n-(2-chlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-n-(2-chlorophenyl)benzamide
- 3,5-Dichloro-n-(4-chlorophenyl)benzamide
- 2,6-Dichloro-n-(4-chlorophenyl)benzamide
Uniqueness
3,4-Dichloro-n-(2-chlorophenyl)benzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for research and industrial use .
Properties
CAS No. |
2448-02-4 |
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Molecular Formula |
C13H8Cl3NO |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
3,4-dichloro-N-(2-chlorophenyl)benzamide |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-6-5-8(7-11(9)16)13(18)17-12-4-2-1-3-10(12)15/h1-7H,(H,17,18) |
InChI Key |
QUCOPZPNPALONQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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